molecular formula C20H32N2O2 B1666413 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine CAS No. 117009-82-2

1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine

Cat. No. B1666413
M. Wt: 332.5 g/mol
InChI Key: LYRRSBJFMOFHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829061

Procedure details

A mixture of 46.6 g (0.1 mol) of 1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine (Example 1), 350 ml of glacial acetic acid and 2.3 g of palladium black is treated with hydrogen while stirring at 70°-80° C. for about 7 hours. The catalyst is then filtered off, and the solvent is removed by distillation under reduced pressure. The residue is dissolved in methylene chloride, and the solution is extracted by shaking with dilute sodium hydroxide solution and separated off. The organic phase is washed several times with water and then dried over anhydrous sodium sulfate. The residue left after the solvent has been removed in vacuo is recrystallized from acetonitrile with the addition of active charcoal.
Name
1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:26]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:25][C:5]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[C:31]([CH3:34])([CH3:33])[CH3:32].[H][H]>[Pd].C(O)(=O)C>[OH:1][C:2]1[C:3]([C:31]([CH3:33])([CH3:32])[CH3:34])=[CH:4][C:5]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:25][C:26]=1[C:27]([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine
Quantity
46.6 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)N2CCN(CCC2)C(=O)OCC2=CC=CC=C2)C=C1C(C)(C)C)C(C)(C)C
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 70°-80° C. for about 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted
STIRRING
Type
STIRRING
Details
by shaking with dilute sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
separated off
WASH
Type
WASH
Details
The organic phase is washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
WAIT
Type
WAIT
Details
The residue left after the solvent
CUSTOM
Type
CUSTOM
Details
has been removed in vacuo
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetonitrile with the addition of active charcoal

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
OC1=C(C=C(C(=O)N2CCNCCC2)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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